

Application Notes and Protocols: (R)-CCG-1423

Matrigel Invasion Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

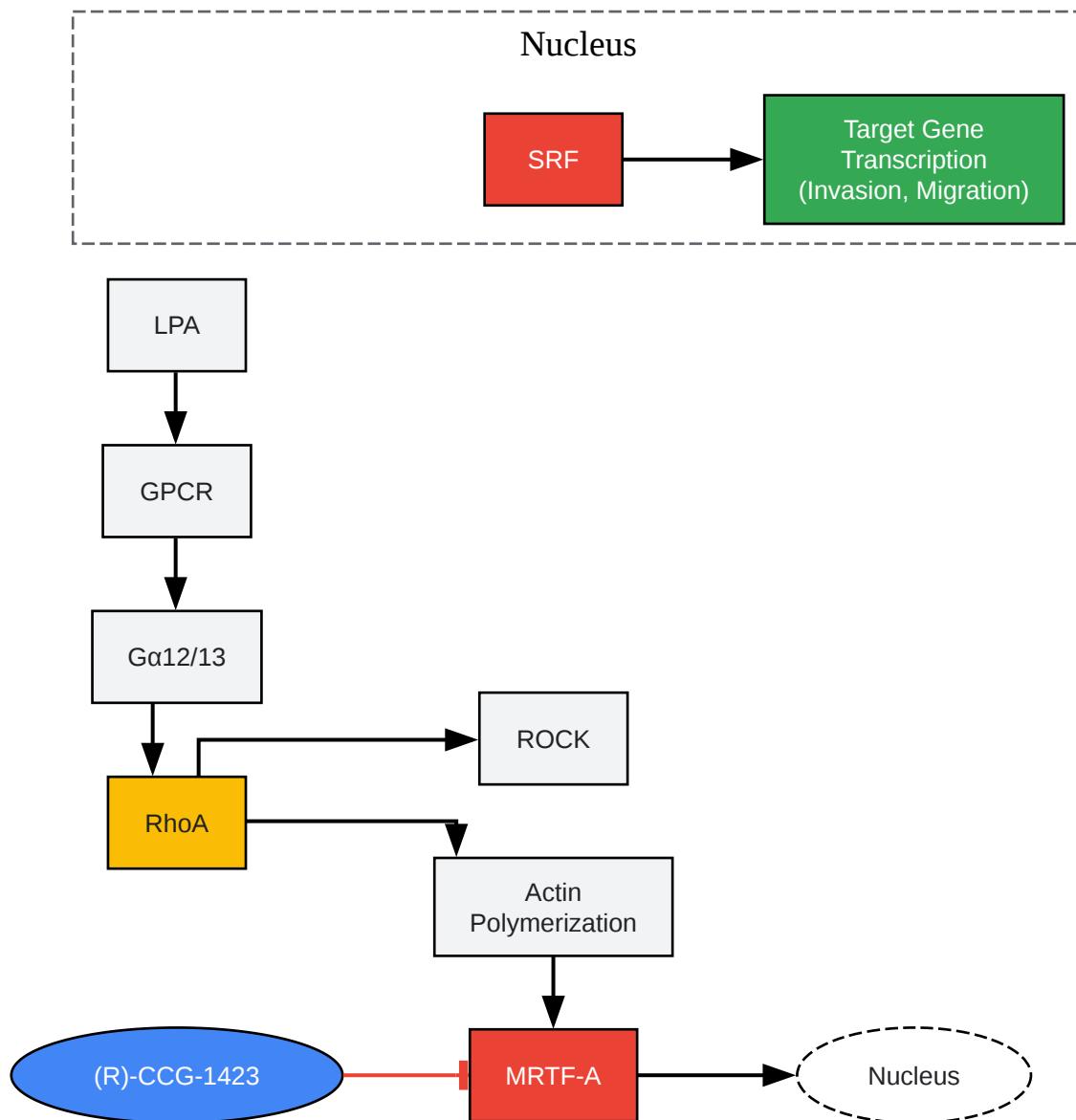
Compound Name: (R)-CCG-1423

Cat. No.: B1683958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the small molecule inhibitor **(R)-CCG-1423** in a Matrigel invasion assay to assess its impact on cancer cell invasion. **(R)-CCG-1423** is a potent and specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, which plays a critical role in cell motility and invasion.[\[1\]](#)[\[2\]](#)[\[3\]](#)


Introduction

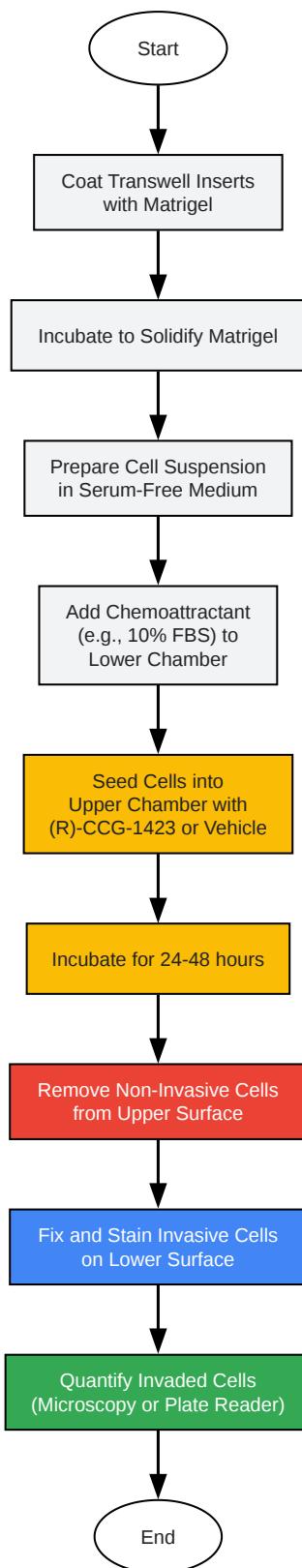
The Rho family of small GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and are frequently implicated in tumor cell invasion and metastasis.[\[4\]](#)[\[5\]](#) The RhoA signaling pathway, upon activation by upstream signals such as lysophosphatidic acid (LPA), leads to the nuclear translocation of MRTF, which then co-activates SRF to drive the transcription of genes involved in cell migration and invasion.[\[1\]](#)[\[6\]](#) The compound **(R)-CCG-1423** specifically disrupts this pathway by inhibiting MKL/SRF-dependent transcriptional activation downstream of RhoA.[\[1\]](#)[\[6\]](#) This makes it a valuable tool for studying the mechanisms of cancer cell invasion and for evaluating potential anti-metastatic therapies.

The Matrigel invasion assay is a widely used *in vitro* method to assess the invasive potential of cells. It utilizes a Boyden chamber with a porous membrane coated with Matrigel, a reconstituted basement membrane matrix. Invasive cells are able to degrade the Matrigel and

migrate through the pores, while non-invasive cells are blocked. By quantifying the number of cells that successfully traverse the Matrigel barrier, the effect of compounds like **(R)-CCG-1423** on cell invasion can be determined.

Signaling Pathway of **(R)-CCG-1423** Inhibition

[Click to download full resolution via product page](#)


Caption: **(R)-CCG-1423** inhibits the RhoA signaling pathway.

Experimental Protocols

Materials and Reagents

- Cell Lines: Highly invasive cancer cell lines (e.g., PC-3 prostate cancer, A375M2 melanoma).
[\[1\]](#)[\[6\]](#)
- **(R)-CCG-1423:** Prepare a stock solution in DMSO and store at -20°C.
- Matrigel: Basement membrane matrix.
- Transwell inserts: 8 µm pore size, for 24-well plates.
- Cell culture medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
- Fetal Bovine Serum (FBS): As a chemoattractant.
- Bovine Serum Albumin (BSA): For serum-free media.
- Calcein-AM or Crystal Violet: For cell staining and quantification.
- DMSO: Vehicle control.
- Phosphate-Buffered Saline (PBS)
- Cotton swabs
- Microplate reader or microscope

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Matrigel invasion assay experimental workflow.

Detailed Protocol

Day 1: Coating Transwell Inserts and Cell Seeding

- Thaw Matrigel: Thaw Matrigel on ice overnight at 4°C. Keep all pipette tips, tubes, and plates on ice to prevent premature gelling.
- Coat Inserts: Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free cell culture medium.^[7] Add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert.
- Solidify Matrigel: Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
- Prepare Cells: While the inserts are incubating, culture the cells to be assayed. Once they reach 70-80% confluence, harvest them and resuspend in serum-free medium containing 0.1% BSA. Perform a cell count and adjust the concentration to 2.5×10^5 cells/mL.
- Prepare Treatment Conditions: Prepare serial dilutions of **(R)-CCG-1423** in serum-free medium. A typical concentration range to test is 0.1 µM to 10 µM.^[2] Include a vehicle control (DMSO) at the same final concentration as the highest **(R)-CCG-1423** treatment.
- Set up Invasion Chambers:
 - Add 750 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
 - Carefully place the Matrigel-coated inserts into the wells.
 - Add 500 µL of the cell suspension (containing approximately 1.25×10^5 cells) with the appropriate concentration of **(R)-CCG-1423** or vehicle to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

Day 2/3: Staining and Quantification

- Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel layer from the upper surface of the membrane.
- Fixation: Fix the invasive cells on the lower surface of the membrane by immersing the inserts in a fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) for 10-20 minutes.
- Staining:
 - Wash the inserts with PBS.
 - Stain the cells with 0.5% Crystal Violet solution for 20 minutes at room temperature.
 - Wash the inserts again with PBS to remove excess stain.
- Quantification:
 - Microscopy: Allow the inserts to air dry. Using a microscope, count the number of stained cells in several random fields of view for each insert. Calculate the average number of invaded cells per field.
 - Extraction and Plate Reader: Alternatively, the Crystal Violet stain can be eluted by incubating the inserts in a destaining solution (e.g., 10% acetic acid). The absorbance of the eluted stain can then be measured using a microplate reader at a wavelength of 570 nm.

Data Presentation

The quantitative data from the Matrigel invasion assay should be summarized in a clear and structured table for easy comparison between different treatment groups.

Treatment Group	Concentration (µM)	Average Number of Invaded Cells per Field (± SD)	% Invasion Inhibition
Vehicle Control	0 (DMSO)	Value	0%
(R)-CCG-1423	0.1	Value	Value
(R)-CCG-1423	1.0	Value	Value
(R)-CCG-1423	10.0	Value	Value

% Invasion Inhibition = [1 - (Average invaded cells in treatment / Average invaded cells in control)] x 100

Expected Results

Treatment with **(R)-CCG-1423** is expected to result in a dose-dependent decrease in the number of invaded cells. For example, in PC-3 prostate cancer cells, **(R)-CCG-1423** has been shown to inhibit Rho-dependent invasion.[1][6] A 10 µM concentration of CCG-1423 was reported to inhibit invasion of PC-3 cells by 71%.[2]

Troubleshooting

- Low Invasion in Control Group:
 - Increase the incubation time.
 - Use a higher concentration of chemoattractant.
 - Ensure the Matrigel layer is not too thick.
- High Background Staining:
 - Ensure all non-invasive cells and Matrigel are removed from the top of the membrane.
 - Increase the number of washes after staining.
- Inconsistent Results:

- Ensure a single-cell suspension is used for seeding.
- Be consistent with the Matrigel coating procedure.

By following this detailed protocol, researchers can effectively utilize the Matrigel invasion assay to investigate the anti-invasive properties of **(R)-CCG-1423** and further elucidate the role of the RhoA signaling pathway in cancer metastasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RhoA can lead the way in tumor cell invasion and metastasis - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic functions of RhoA in tumor cell migration and invasion - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- To cite this document: BenchChem. [Application Notes and Protocols: (R)-CCG-1423 Matrigel Invasion Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683958#r-ccg-1423-matrigel-invasion-assay-setup\]](https://www.benchchem.com/product/b1683958#r-ccg-1423-matrigel-invasion-assay-setup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com